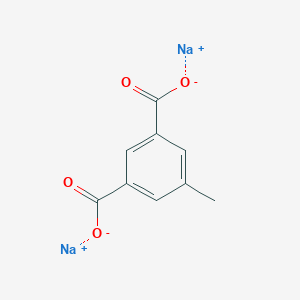
Disodium;5-methylbenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;5-methylbenzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates. It is a disodium salt of 5-methylbenzene-1,3-dicarboxylic acid, also known as 5-methylisophthalic acid. This compound is characterized by the presence of two carboxylate groups (-COONa) attached to a benzene ring substituted with a methyl group (-CH3) at the 5-position. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-methylbenzene-1,3-dicarboxylate typically involves the neutralization of 5-methylisophthalic acid with sodium hydroxide. The reaction can be represented as follows:
5-methylisophthalic acid+2NaOH→this compound+2H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct esterification of 5-methylisophthalic acid with sodium methoxide, followed by hydrolysis to yield the disodium salt. This method allows for higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium;5-methylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other reduced forms.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Disodium;5-methylbenzene-1,3-dicarboxylate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems and as a component in biodegradable polymers.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers, resins, and coatings due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of disodium;5-methylbenzene-1,3-dicarboxylate depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity. In biological systems, the compound may interact with cellular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways.
Comparison with Similar Compounds
Disodium;5-methylbenzene-1,3-dicarboxylate can be compared with other similar compounds, such as:
Disodium;benzene-1,3-dicarboxylate: Lacks the methyl group, resulting in different chemical and physical properties.
Disodium;5-nitrobenzene-1,3-dicarboxylate: Contains a nitro group instead of a methyl group, leading to different reactivity and applications.
Disodium;5-cyanobenzene-1,3-dicarboxylate:
The presence of the methyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
disodium;5-methylbenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOMABPBBGNPCT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Na2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














